Batrachamine

Sphingolipid metabolism Cell regulation Macrophage biology

Medium-change sphingosine bursts confound lipidomics and macrophage studies. Artificial inhibitors cannot replicate endogenous J774 regulation-both ammonium ion and batrachamine are required. Batrachamine, the only naturally secreted diimino-piperazine, enables: • Definitive dose-response add-back (50% suppression at 1-3 mM) • Two-component NH4+/batrachamine reconstitution assays • Sphingolipidomics baseline normalization. Irreplaceable for SAR-no structural counterpart in natural product libraries. In stock, global shipping.

Molecular Formula C12H26N6
Molecular Weight 254.38 g/mol
Cat. No. B1243233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatrachamine
Synonyms2,6-bis(omega-aminobutyl)-3,5-diiminopiperazine
batrachamine
Molecular FormulaC12H26N6
Molecular Weight254.38 g/mol
Structural Identifiers
SMILESC(CCN)CC1C(=NC(=N)C(N1)CCCCN)N
InChIInChI=1S/C12H26N6/c13-7-3-1-5-9-11(15)18-12(16)10(17-9)6-2-4-8-14/h9-10,17H,1-8,13-14H2,(H3,15,16,18)
InChIKeyDYQQHNFSDKKCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batrachamine: A Diimino-Piperazine Sphingolipid Modulator


Batrachamine (2,6-bis(ω-aminobutyl)-3,5-diimino-piperazine; C12H26N6; MW 254.38 g/mol) is a low-molecular-weight, cationic, naturally occurring diimino-piperazine first isolated from conditioned medium of J774 macrophage-like cells [1]. It was identified as an endogenous suppressor of the sphingosine 'burst'—a rapid, transient increase in free sphingosine and other bioactive sphingolipids that occurs upon replacement of conditioned culture medium with fresh medium [2]. Batrachamine represents the first report of a naturally occurring compound of this structural type, distinguishing it from conventional sphingolipid metabolism modulators [1].

1
Supports macrophage sphingolipid burst suppression studies
2
Endogenous factor recapitulates cell-autonomous regulation
3
First diimino-piperazine chemotype for orthogonal probing

Why Batrachamine Is Irreplaceable


Batrachamine is not a generic amine or a simple ammonium salt; it is a structurally unique, endogenously produced diimino-piperazine that co-regulates sphingolipid turnover alongside ammonium ion in a cell-type-specific manner [1]. Unlike exogenous sphingolipid modulators (e.g., fumonisin B1, myriocin, or sphingosine analogs), batrachamine is a naturally secreted metabolite of J774 macrophages and possibly other cell types, making it irreplaceable for studies aiming to recapitulate authentic, cell-autonomous regulation of the sphingosine burst [2]. The compound's dual cationic nature and its specific co-purification with ammonium ion from conditioned medium underscore a mode of suppression that cannot be replicated by commercially available sphingolipid tool compounds [1].

!
Ammonium salts alone do not fully recapitulate conditioned medium suppression; the non-ammonium component requires batrachamine.
!
Pharmacological inhibitors (fumonisin B1, myriocin) lack endogenous production context and may shift off-target pathways.
!
Generic amines or piperazine alkaloids do not share the diimino-piperazine scaffold; structural class mismatch limits direct substitution.

Batrachamine Differentiation Evidence


Sphingosine Burst Suppression: Batrachamine vs. Ammonium Ion

In the J774 macrophage cell culture system, batrachamine and ammonium ion are the two identified endogenous factors that suppress the sphingosine burst upon medium change. Ammonium ion reaches 2–3 mM within 48 h and accounts for ≥50% of the suppression at most time points; however, the residual suppression is attributable to batrachamine, which achieves 50% suppression of the burst at an apparent concentration of 1–3 mM in purified fraction III [1]. The purified batrachamine fraction was >200-fold more concentrated than conditioned medium, with an estimated organic amine content of ~200 mM [1].

Burst suppression
Head-to-head
50% suppression at 1–3 mM (purified fraction III) vs. NH4+ (accounts for ≥50% total suppression at 2–3 mM)
Reported non-ammonium component of endogenous suppression
J774 macrophages, 45 min after medium change
Sphingolipid metabolism Cell regulation Macrophage biology

A Novel Diimino-Piperazine Scaffold

Batrachamine (2,6-bis(ω-aminobutyl)-3,5-diimino-piperazine) represents the first report of a naturally occurring compound of this structural type—a diimino-piperazine core with two ω-aminobutyl side chains [1]. This structure is absent from all major amphibian alkaloid classes (batrachotoxins, histrionicotoxins, pumiliotoxins, decahydroquinolines, samandarines) and plant-derived piperazine alkaloids [2]. Unlike batrachotoxin (a steroidal alkaloid) or other frog-skin alkaloids that act on ion channels, batrachamine's diimino-piperazine scaffold is unprecedented in natural product databases, making it a structurally orthogonal tool for probing sphingolipid biology [1].

Structural novelty
Class-level
First naturally occurring diimino-piperazine; C12H26N6 core absent from >800 amphibian alkaloids
Reported novel chemotype; data to verify
Structural elucidation by NMR, FT-IR, MS
Natural product chemistry Structural biology Alkaloid discovery

Endogenous Origin vs. Exogenous Modulators

Batrachamine is constitutively produced and secreted by J774 cells into conditioned medium over time, reaching suppressive concentrations that co-regulate the sphingosine burst alongside ammonium ion [1]. In contrast, exogenously applied sphingolipid modulators—such as fumonisin B1 (ceramide synthase inhibitor), myriocin (serine palmitoyltransferase inhibitor), or exogenous sphingosine—do not recapitulate the cell-autonomous, feedback-regulated suppression that batrachamine mediates [2]. The endogenous nature of batrachamine means it operates within the native concentration range and temporal dynamics of the sphingolipid metabolic network, avoiding the off-target perturbations inherent to pharmacological inhibitors applied at supra-physiological concentrations [1].

Endogenous origin
Supporting evidence
Endogenously secreted by J774 cells; 22% recovery from 3000 mL conditioned medium; achieves 50% suppression
Supports cell-autonomous regulation studies
Vs. exogenous inhibitors (fumonisin B1, myriocin) lacking native context
Sphingolipid signaling Cell-autonomous regulation Tool compound selection

Batrachamine Application Scenarios


Macrophage Sphingolipid Turnover Studies

Batrachamine is the definitive tool for dissecting the cell-autonomous mechanism of sphingosine burst suppression in J774 macrophages and related immune cell lines. Because it is the naturally secreted factor—not an artificial inhibitor—it enables experiments that faithfully reproduce the endogenous regulatory circuit [1]. Researchers can use purified batrachamine in add-back experiments to J774 cells or other batrachamine-responsive lines (NIH-3T3, A431, NG108-15, primary hepatocytes, peritoneal macrophages) to quantify dose-dependent suppression of sphingolipid turnover without the confounding effects of ammonium ion or pharmacological inhibitors [2].

Chemical Biology Probe Development

The unprecedented diimino-piperazine scaffold of batrachamine provides a unique starting point for medicinal chemistry and chemical biology programs targeting sphingolipid signaling pathways. Unlike batrachotoxins, histrionicotoxins, or piperazine alkaloids from plants, batrachamine's core structure is not represented in any existing natural product library, making it an ideal candidate for derivatization and structure-activity relationship (SAR) studies aimed at developing selective sphingolipid metabolism modulators [1].

Dual-Factor Sphingolipid Suppression Assays

Conditioned medium suppression of the sphingosine burst requires both ammonium ion and batrachamine; neither factor alone is sufficient to fully reproduce the suppressive activity [1]. Batrachamine procurement enables the construction of defined, two-component reconstitution assays that systematically separate the contributions of NH4+-dependent (lysosomotropic) and batrachamine-dependent (non-ammonium) mechanisms. This is critical for laboratories studying the interplay between amino acid catabolism, ammonia production, and sphingolipid signaling in the tumor microenvironment or inflammatory contexts [1].

Sphingolipidomics Baseline Normalization

In sphingolipidomics workflows, medium-change-induced sphingolipid bursts represent a major confounding variable that obscures treatment effects. Batrachamine-supplemented medium can normalize baseline sphingolipid levels in J774 and related cell models, reducing experimental noise and improving the signal-to-noise ratio for detecting pharmacologically or genetically induced changes in sphingolipid profiles [1]. This application is directly supported by the quantitative suppression data showing that 1–3 mM batrachamine (apparent concentration in purified fraction) achieves 50% reduction of the sphingosine burst [1].

Application
Selection Property
Validation Focus
Macrophage sphingolipid turnover studies
Endogenous factor identity
Burst suppression add-back assays
Chemical biology probe development
Unprecedented diimino-piperazine scaffold
Derivatization and SAR feasibility
Dual-factor suppression assays
NH4+/batrachamine reconstitution utility
Lysosomotropic vs. non-ammonium mechanism separation
Sphingolipidomics baseline normalization
Medium-change burst normalization utility
Signal-to-noise improvement verification
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